2,5-Di-tert-butylhydroquinone
Overview
Description
TBHQ, also known as tertiary butylhydroquinone, is a derivative of hydroquinone. Its chemical formula is C10H14O2. TBHQ features a tert-butyl group substitution on the hydroquinone core. It appears as a tan powder and has various applications due to its antioxidant properties .
Mechanism of Action
Target of Action
The primary target of 2,5-Di-tert-butylhydroquinone (DTBHQ) is the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase 1 (SERCA1) in humans . SERCA1 is a key regulator of striated muscle performance by acting as the major Ca(2+) ATPase responsible for the reuptake of cytosolic Ca(2+) into the sarcoplasmic reticulum .
Mode of Action
DTBHQ specifically inhibits the sarcoplasmic reticulum (SR) Ca2+ uptake . This inhibition blocks calcium-dependent insulin signaling in human beta cells .
Biochemical Pathways
It is known that dtbhq’s inhibition of sr ca2+ uptake can disrupt calcium signaling pathways, which play a crucial role in various cellular processes, including muscle contraction and insulin signaling .
Result of Action
The inhibition of SR Ca2+ uptake by DTBHQ can lead to changes in calcium signaling within the cell . This can potentially affect processes such as muscle contraction and insulin signaling .
Biochemical Analysis
Biochemical Properties
2,5-DTBHQ plays a significant role in biochemical reactions. It acts as the oxidation substrate used to measure the catalytic activity of copper (II) enzyme-like catalysts . It specifically inhibits the sarcoplasmic reticulum (SR) Ca2+ uptake in the rat ventricle . This interaction with calcium ions suggests that 2,5-DTBHQ may have a significant impact on cellular processes that rely on calcium signaling .
Cellular Effects
2,5-DTBHQ has been found to influence cell function in several ways. It blocks calcium-dependent insulin signaling in human beta cells . This suggests that 2,5-DTBHQ could potentially influence cellular metabolism and gene expression by modulating insulin signaling pathways .
Molecular Mechanism
At the molecular level, 2,5-DTBHQ exerts its effects through several mechanisms. It acts as an inhibitor of the sarcoplasmic/endoplasmic reticulum calcium ATPase 1 . This inhibition disrupts the reuptake of cytosolic Ca2+ into the sarcoplasmic reticulum, which can affect various cellular processes .
Dosage Effects in Animal Models
The effects of 2,5-DTBHQ can vary with different dosages in animal models. At very high doses, it has some negative health effects on lab animals, such as producing precursors to stomach tumors and damage to DNA .
Preparation Methods
Synthetic Routes:: TBHQ can be synthesized through the following steps:
Alkylation of Hydroquinone: Hydroquinone reacts with tert-butyl chloride or tert-butyl bromide in the presence of a base (such as sodium hydroxide) to form TBHQ.
Oxidation of 4-tert-butylcatechol: 4-tert-butylcatechol (TBC) undergoes oxidation using an oxidizing agent (e.g., hydrogen peroxide) to yield TBHQ.
Industrial Production:: TBHQ is industrially produced by the oxidation method, which is more efficient and scalable.
Chemical Reactions Analysis
TBHQ participates in various reactions:
Oxidation: TBHQ can be oxidized to form quinone derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Hydroxylation: TBHQ can be hydroxylated under specific conditions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), Lewis acids, and bases. Major products include quinone derivatives and substituted TBHQ compounds.
Scientific Research Applications
TBHQ finds applications in:
Food Preservation: As an antioxidant, it extends the shelf life of unsaturated vegetable oils and edible animal fats.
Molecular Beacons: TBHQ is used in FRET-based nanobeacons for nucleic acid detection.
Industrial Stabilizer: It inhibits autopolymerization of organic peroxides.
Biodiesel Antioxidant: TBHQ enhances biodiesel stability.
Comparison with Similar Compounds
TBHQ is unique due to its tert-butyl substitution. Similar compounds include butylated hydroxyanisole (BHA) and 4-tert-butylcatechol (TBC) .
Properties
IUPAC Name |
2,5-ditert-butylbenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8,15-16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZODKRWQWUWGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041248 | |
Record name | 2,5-Di-tert-butylbenzene-1,4-diol | |
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Molecular Weight |
222.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2,5-Di-tert-butylhydroquinone | |
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CAS No. |
88-58-4 | |
Record name | 2,5-Di-tert-butylhydroquinone | |
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Record name | 2,5-Di-tert-butylhydroquinone | |
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Record name | 2,5-di-tert-butylhydroquinone | |
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Record name | 2,5-Di-tert-butylhydroquinone | |
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Record name | 2,5-Di-tert-butylhydroquinone | |
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Record name | 1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)- | |
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Record name | 2,5-Di-tert-butylbenzene-1,4-diol | |
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Record name | 2,5-di-tert-butylhydroquinone | |
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Record name | DI-TERT-BUTYLHYDROQUINONE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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